molecular formula C20H14F2N4O2 B13360299 1-[4-(difluoromethoxy)phenyl]-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide

1-[4-(difluoromethoxy)phenyl]-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13360299
M. Wt: 380.3 g/mol
InChI Key: SEMJZKIVQDNHNX-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethoxy)phenyl]-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazole ring, a naphthyl group, and a difluoromethoxyphenyl moiety, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carboxylic acids under acidic or basic conditions.

    Introduction of the naphthyl group: This step often involves a coupling reaction, such as Suzuki or Heck coupling, using naphthyl halides and appropriate catalysts.

    Attachment of the difluoromethoxyphenyl group: This can be done through nucleophilic substitution reactions, where a difluoromethoxyphenyl halide reacts with a nucleophile.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[4-(Difluoromethoxy)phenyl]-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(Difluoromethoxy)phenyl]-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and naphthyl group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The difluoromethoxyphenyl moiety may enhance the compound’s binding affinity and specificity, leading to its observed effects.

Comparison with Similar Compounds

1-[4-(Difluoromethoxy)phenyl]-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H14F2N4O2

Molecular Weight

380.3 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-N-naphthalen-2-yl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C20H14F2N4O2/c21-20(22)28-17-9-7-16(8-10-17)26-12-23-18(25-26)19(27)24-15-6-5-13-3-1-2-4-14(13)11-15/h1-12,20H,(H,24,27)

InChI Key

SEMJZKIVQDNHNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=NN(C=N3)C4=CC=C(C=C4)OC(F)F

Origin of Product

United States

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